molecular formula C27H28N4O2S B267145 N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea

N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea

Cat. No. B267145
M. Wt: 472.6 g/mol
InChI Key: KOQIXZUTDNZKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea, also known as BPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BPTU is a thiourea derivative that has been synthesized using a specific method, and its mechanism of action has been studied extensively.

Mechanism of Action

N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea is believed to inhibit CAIX activity by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. The mechanism of action of N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea as an anti-inflammatory agent is not well understood, but it is believed to involve the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea has been shown to have a range of biochemical and physiological effects. In addition to its CAIX inhibitory and anti-inflammatory properties, it has also been shown to have antioxidant activity. It has been shown to scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea in lab experiments is its selectivity for CAIX. This allows researchers to specifically target this enzyme without affecting other carbonic anhydrases. However, one limitation of using N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential directions for future research on N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy in vivo and to optimize its delivery to tumor cells. Another area of interest is its potential as an anti-inflammatory agent. More research is needed to understand its mechanism of action and to determine its potential for the treatment of inflammatory diseases. Additionally, further studies are needed to optimize the synthesis method of N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea and to improve its solubility in water.

Synthesis Methods

The synthesis of N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea involves the reaction of N-acetyl thiourea and 4-benzhydryl-1-piperazinecarboxylic acid chloride in the presence of a base such as pyridine. The resulting product is then purified using column chromatography to obtain pure N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea. This synthesis method has been optimized to produce high yields of N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea with good purity.

Scientific Research Applications

N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis. N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea has been shown to inhibit CAIX activity in vitro and in vivo, making it a potential candidate for cancer therapy.
In addition to its use as a CAIX inhibitor, N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea

Molecular Formula

C27H28N4O2S

Molecular Weight

472.6 g/mol

IUPAC Name

N-[[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C27H28N4O2S/c1-20(32)28-27(34)29-24-15-9-8-14-23(24)26(33)31-18-16-30(17-19-31)25(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,25H,16-19H2,1H3,(H2,28,29,32,34)

InChI Key

KOQIXZUTDNZKQW-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)NC(=S)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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